molecular formula C6H13NO3 B15146779 Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Cat. No.: B15146779
M. Wt: 147.17 g/mol
InChI Key: CNEDDRUCVRVZRM-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Methyl Amino Acid Ester Chemistry

Alpha-methyl amino acid esters are a subclass of amino acid derivatives where the alpha-proton is replaced by a methyl group. This seemingly minor modification imparts significant conformational constraints on the molecule. Unlike their proteinogenic counterparts, the rotation around the peptide bond is restricted, which can lead to the formation of stable secondary structures, such as helices, in peptides. chemsynthesis.com

The introduction of an alpha-methyl group can also enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by peptidases. nih.gov This property is of particular interest in drug discovery, where peptide-based therapeutics often suffer from short half-lives in vivo.

Ethyl 2-amino-3-hydroxy-2-methylpropanoate is a specific example of this class, with the added functionality of a hydroxyl group, offering further possibilities for chemical modification and interaction with biological targets. The synthesis of such alpha,alpha-disubstituted alpha-amino acids is a recognized challenge in organic synthesis due to the steric hindrance at the quaternary carbon center. nih.govorganic-chemistry.orgnih.gov

Significance as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The demand for such building blocks is high in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

This compound, particularly in its enantiomerically pure forms (e.g., Ethyl (S)-2-amino-3-hydroxy-2-methylpropanoate), represents a valuable chiral synthon. Its bifunctional nature, with both an amino and a hydroxyl group, allows for a variety of chemical transformations. For instance, the amino group can be protected and the hydroxyl group can be oxidized or used in cyclization reactions to form heterocyclic structures like oxazolines. organic-chemistry.orgmdpi.com These oxazoline (B21484) rings are present in numerous natural products and are also used as chiral ligands in asymmetric catalysis.

While specific, detailed examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the broader class of alpha-methylserine derivatives has been utilized. The general synthetic utility of this compound lies in its potential to introduce a constrained, functionalized amino acid motif into a larger molecule, thereby influencing its conformation and biological activity.

Overview of Current Research Trajectories and Gaps

Current research in the field of alpha,alpha-disubstituted amino acids is focused on several key areas that are relevant to this compound.

Current Research Trajectories:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to overcoming the synthetic challenges associated with creating the sterically hindered quaternary alpha-carbon. nih.govnih.gov This includes the development of new catalytic methods, the use of chiral auxiliaries, and enzymatic approaches to achieve high enantioselectivity. researchgate.net

Incorporation into Peptides and Peptidomimetics: Researchers are actively exploring the impact of incorporating alpha-methyl amino acids into peptides to enhance their stability and control their conformation. nih.govacs.org This is a crucial area for the development of new peptide-based drugs.

Applications in Medicinal Chemistry: The unique structural features of alpha-methyl amino acids make them attractive for the design of enzyme inhibitors and receptor agonists/antagonists. The conformational rigidity can lead to higher binding affinities and selectivities.

Identified Research Gaps:

Specific Applications of this compound: While the potential of this compound as a chiral building block is recognized, there is a lack of published research detailing its specific application in the synthesis of complex, biologically active molecules. Further studies are needed to demonstrate its practical utility in total synthesis.

Industrial-Scale Synthesis: The development of cost-effective and scalable methods for the enantioselective synthesis of this compound remains a challenge. nih.gov Overcoming this hurdle is essential for its broader application in industrial settings.

Exploration of Biological Activity: While the compound is studied for its potential role in metabolic pathways, a more thorough investigation into its own biological activities and those of the molecules derived from it is warranted. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C6H13NO3/c1-3-10-5(9)6(2,7)4-8/h8H,3-4,7H2,1-2H3

InChI Key

CNEDDRUCVRVZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Amino 3 Hydroxy 2 Methylpropanoate

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing Ethyl 2-amino-3-hydroxy-2-methylpropanoate rely on established organic reactions to construct the carbon skeleton and introduce the necessary functional groups.

Esterification Reactions for Ethyl Ester Formation

The final step in many synthetic routes, or a straightforward conversion from the parent amino acid, is the formation of the ethyl ester. Standard esterification procedures for amino acids are applicable, often with considerations for the other functional groups present.

A common method is the Fischer-Speier esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. google.comnih.gov The reaction is typically performed at reflux temperatures. google.com The process yields the corresponding amino acid ester salt, for instance, the hydrochloride or sulfate (B86663) salt, from which the free ester can be liberated by neutralization.

Alternatively, reagents like thionyl chloride (SOCl₂) in ethanol provide a convenient one-pot procedure. nih.gov Thionyl chloride reacts with ethanol to generate HCl in situ, which catalyzes the esterification. Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol. nih.govresearchgate.net This system is effective for a wide range of amino acids and proceeds under gentle, room temperature conditions, minimizing the risk of side reactions. nih.gov For substrates with poor solubility, longer reaction times may be necessary. nih.gov

These methods are summarized in the table below.

MethodReagent(s)ConditionsProduct Form
Fischer-SpeierEthanol, Strong Acid (e.g., H₂SO₄)RefluxEster Salt
Thionyl ChlorideThionyl Chloride, Ethanol0°C to RefluxEster Hydrochloride
TMSClTrimethylchlorosilane, EthanolRoom TemperatureEster Hydrochloride

Regioselective Introduction of Amino and Hydroxyl functionalities

Achieving the correct placement of the amino group at the C2 position and the hydroxyl group at the C3 position is a critical challenge in the synthesis of this molecule. Regioselective strategies often involve the ring-opening of cyclic intermediates like epoxides or aziridines.

One established pathway begins with the Sharpless asymmetric dihydroxylation of an alkene precursor, such as an ester of methacrylic acid. This reaction installs two adjacent hydroxyl groups with high stereocontrol. acs.org The resulting diol can be converted into a cyclic sulfite (B76179) using thionyl chloride. Subsequent regioselective opening of this cyclic intermediate with a nitrogen nucleophile, such as sodium azide (B81097), preferentially occurs at the more substituted tertiary carbon, leading to an azido (B1232118) alcohol. acs.org The azide can then be reduced to the primary amine, and the carboxylic acid can be esterified to yield the final product.

Another approach involves the ring-opening of an appropriately substituted epoxide. For example, a 2,3-epoxy ester can be opened with an amine source. The regioselectivity of this reaction is crucial for ensuring the hydroxyl group forms at C3 and the amino group at C2. Similarly, the nucleophilic ring-opening of an N-protected 2-methyl-2-aziridinecarboxylate with a hydroxide (B78521) source can install the required functionalities in the correct positions. acs.orgnih.gov These methods provide reliable control over the relative positions of the amino and hydroxyl groups.

Aldol-Type Condensations in Amino Alcohol Ester Synthesis

Aldol (B89426) and Mannich reactions are powerful tools for carbon-carbon bond formation and are instrumental in constructing the backbone of β-hydroxy α-amino acids. nih.govwikipedia.orglibretexts.org In the context of this compound, a key step is the reaction of an alanine (B10760859) enolate equivalent with formaldehyde, or a glycine (B1666218) enolate equivalent with acetaldehyde.

The aldol reaction of a metal enolate of a glycine Schiff base with an aldehyde can create the β-hydroxy α-amino acid framework in a single step, generating two adjacent stereocenters. nih.gov To synthesize the target molecule, an enolate derived from an alanine ester Schiff base could be reacted with formaldehyde. The Schiff base serves to protect the amino group and activate the α-proton for deprotonation. The subsequent aldol addition to formaldehyde, followed by hydrolysis of the imine and ester, would yield the desired α-methylserine structure. The stereochemical outcome of such reactions can often be controlled to achieve specific diastereomers. nih.gov

These reactions are valuable as they build the core molecular structure efficiently, establishing the critical C2-C3 bond and introducing the hydroxyl group in a single, strategic step. libretexts.org

Stereoselective and Asymmetric Synthesis Strategies

Due to the presence of a chiral quaternary carbon at the C2 position, and potentially a second stereocenter at C3, the development of stereoselective and asymmetric syntheses is of high importance for accessing enantiomerically pure forms of this compound.

Enantioselective Pathways for Chiral this compound

The synthesis of α,α-disubstituted amino acids in enantiomerically pure form is a significant area of research. rsc.org Organocatalysis has emerged as a powerful strategy for these transformations. An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester has been reported via the asymmetric α-amination of a protected hydroxymethyl aldehyde. tandfonline.comtandfonline.com

In this approach, 2-methyl-3-(benzyloxy)propanal is reacted with an azodicarboxylate as the nitrogen source in the presence of a chiral amino acid-derived organocatalyst. tandfonline.com The catalyst, such as a naphthylalanine derivative, facilitates the highly enantioselective Michael addition of the aldehyde to the nitrogen source, forming a new stereocenter at the α-position. tandfonline.comtandfonline.com Subsequent transformations, including oxidation of the aldehyde to a methyl ester and hydrogenolysis to remove protecting groups, yield the final product with high enantiomeric excess (>99% ee after recrystallization). tandfonline.com

The table below shows the results of catalyst optimization for this key amination step. tandfonline.com

CatalystNitrogen SourceSolventYield (%)Enantiomeric Excess (ee, %)
D-ProlineDBADTHF8012
D-PhenylalanineDCADTHF8858
D-3-(1-Naphthyl)-alanineDCADTHF9073
D-3-(2-Naphthyl)-alanineDCADTHF8965

DBAD = Di-tert-butyl azodicarboxylate; DCAD = Di-p-chlorobenzyl azodicarboxylate

Other enantioselective methods include the use of chiral auxiliaries attached to the substrate, which direct the stereochemical course of a reaction, such as an alkylation or an aldol addition, before being cleaved to reveal the chiral product. acs.org

Diastereoselective Control in Synthesis Protocols

When both C2 and C3 are stereocenters, controlling the relative configuration (diastereoselectivity) is essential. Methodologies using chiral heterocyclic templates, such as 1,3-oxazinan-6-ones, have proven effective for the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids. nih.gov

This strategy involves the enolate chemistry of a chiral 1,3-oxazinan-6-one derived from a parent β-amino acid. The rigid cyclic structure provides a platform for highly diastereoselective reactions. For instance, α-alkylation of the enolate of a 4-substituted-1,3-oxazinan-6-one with methyl iodide can proceed with excellent anti-selectivity. researchgate.net Subsequent electrophilic hydroxylation of the enolate, followed by hydrolysis of the heterocyclic template, yields the protected α-methyl-α-hydroxy-β-amino acid as a single diastereomer. nih.gov This approach offers precise control over the formation of the two adjacent stereocenters.

Similarly, aldol reactions can be rendered highly diastereoselective. The addition of lithium enolates derived from tricyclic iminolactones to aldehydes has been shown to produce aldol adducts with high diastereoselectivity (up to >25:1 dr). nih.gov Subsequent hydrolysis provides access to β-hydroxy-α-amino acids with excellent enantiomeric excesses (99% ee). nih.gov The stereochemical outcome is influenced by factors such as the choice of metal counterion, solvent, and the structure of the chiral auxiliary, which dictate the geometry of the transition state.

Resolution Techniques for Racemic this compound

The separation of enantiomers from a racemic mixture, or chiral resolution, is a critical step in the synthesis of optically active compounds. For derivatives of this compound, such as its N-benzoyl form, enzymatic kinetic resolution has been demonstrated as an effective strategy. Kinetic resolution differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

One researched approach involves the lipase-mediated acetylation of (±)-N-benzoyl-α-methylserine ethyl ester. In this method, various lipases catalyze the O-acetylation of the primary hydroxyl group in a stereoselective manner. The process results in the separation of the unreacted (S)-enantiomer from the newly formed (R)-O-acetyl product. researchgate.net This technique highlights the potential of enzymatic methods to resolve racemates of this substituted amino acid ester, which can be challenging to separate via classical methods like diastereomeric salt crystallization.

Biocatalytic Synthesis and Derivatization Approaches

Biocatalysis offers a powerful toolkit for the synthesis of chiral molecules, providing high selectivity under mild reaction conditions. Enzymes such as hydrolases and reductases are central to these strategies.

Enzyme-Mediated Stereoselective Transformations (e.g., Hydrolases, Reductases)

Hydrolases, particularly lipases, have been successfully employed for the kinetic resolution of α-methylserine derivatives through stereoselective transformations. A key study investigated the O-acetylation of (±)-N-benzoyl-α-methylserine ethyl ester using various lipases in organic solvents. researchgate.net The research identified several lipases active for this transformation and optimized reaction parameters such as the solvent and acetyl donor to enhance both the reaction rate and enantioselectivity.

Among the enzymes screened, Novozym® 435, a commercially available immobilized lipase (B570770) B from Candida antarctica, demonstrated the highest enantioselectivity (E=35). researchgate.net When using isopropenyl acetate (B1210297) as the acetyl donor, this enzymatic process yielded (S)-N-Benzoyl-α-methylserine ethyl ester with 94% enantiomeric excess (ee) and (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester with 82% ee at a conversion of 54%. researchgate.net This highlights the efficacy of hydrolase-mediated acylation in separating the enantiomers of this functionalized amino acid ester.

EnzymeAcetyl DonorEnantioselectivity (E)Reference
Novozym® 435Isopropenyl Acetate35 researchgate.net
Novozym® 435Vinyl Acetate9 researchgate.net
Lipozyme® TL IMIsopropenyl Acetate5 researchgate.net
Lipozyme® TL IMVinyl Acetate3 researchgate.net

Chemoenzymatic Cascades for Complex Scaffold Construction

Chemoenzymatic cascades combine chemical and enzymatic steps in a single pot or sequential manner to build complex molecules from simple precursors. nih.gov These processes are prized for their efficiency, as they can reduce the number of intermediate purification steps, minimize waste, and allow for reactions that are difficult to achieve through purely chemical or enzymatic means. researchgate.net Multi-enzyme cascades are particularly powerful for synthesizing non-canonical amino acids by creating new carbon-carbon and carbon-nitrogen bonds with high stereocontrol. nih.govfrontiersin.org

Typical cascades might involve an aldolase (B8822740) to form a β-hydroxy amino acid, which is then further transformed by other enzymes like dehydratases or transaminases. nih.gov While these strategies have been developed for a range of α-amino acids, specific examples that utilize this compound as a building block in chemoenzymatic cascades to construct more complex molecular scaffolds are not extensively documented in the reviewed literature. However, the structure of the compound, with its multiple functional groups, makes it a theoretically viable candidate for integration into such synthetic pathways.

Derivatization Strategies for Functionalization

The functional groups of this compound—the primary amine, primary hydroxyl group, and ester—offer multiple sites for chemical modification. Derivatization is often necessary to protect these groups during subsequent synthetic steps or to introduce new functionalities.

Synthesis of Protected Derivatives (e.g., N-Boc, O-protected forms)

Protecting the nucleophilic amino and hydroxyl groups is a common strategy in the synthesis of peptides and other complex molecules derived from amino acids. The tert-butyloxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.net The synthesis of N-Boc-α-methyl-L-serine is well-established, and this protected derivative is commercially available, indicating its utility as a building block in organic synthesis. apolloscientific.co.uksigmaaldrich.com

In addition to N-Boc, other protecting groups such as the N-benzoyl group have been utilized, particularly in the context of enzymatic resolutions. researchgate.net For simultaneous protection of both the amino and hydroxyl groups, cyclic derivatives can be formed. For instance, α-methylserine can be converted into N-Boc-N,O-isopropylidene-α-methylserinal, where an isopropylidene group forms a cyclic acetal (B89532) with the amine and hydroxyl functionalities. researchgate.net This strategy rigidly protects both groups, facilitating stereocontrolled transformations at other parts of the molecule.

Formation of Schiff Bases and Related Imine Adducts

The primary amino group of this compound can readily react with aldehydes or ketones to form an imine, also known as a Schiff base. primescholars.comnih.gov This condensation reaction is typically reversible and acid-catalyzed. nih.gov The formation of a Schiff base is a fundamental transformation in organic chemistry and serves as an intermediate in numerous reactions, including multicomponent reactions for the synthesis of N-heterocycles. nih.gov

The formation of an imine at the α-carbon of an amino acid ester has significant implications for its stereochemistry. The proton on the α-carbon can become more acidic, and its removal can lead to racemization of the stereocenter. researchgate.net This phenomenon has been observed for α-amino acid esters in the presence of aromatic aldehydes, where the formation of the corresponding Schiff base accelerates racemization. researchgate.net Therefore, while Schiff base formation is a straightforward derivatization, careful control of reaction conditions is necessary to maintain the stereochemical integrity of the parent molecule.

Chemical Modifications at the Amino, Hydroxyl, and Ester Functional Groups

This compound possesses three distinct functional groups—a primary amine, a primary hydroxyl group, and an ethyl ester—each amenable to a variety of chemical modifications. The strategic manipulation of these groups is crucial for the incorporation of this chiral building block into more complex molecular architectures. Selective protection and deprotection strategies are often employed to achieve regioselective transformations.

Beyond protection, the amino group can undergo N-alkylation, N-acylation, and sulfonylation to introduce a variety of substituents. These modifications are fundamental in the synthesis of peptide mimetics and other biologically active molecules.

Modifications of the Hydroxyl Group: The primary hydroxyl group can be protected as an ether or an ester. Common ether protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are known for their stability and can be selectively removed using fluoride (B91410) reagents. The hydroxyl group can also be converted to an ester, for example, by reaction with an acyl chloride or anhydride.

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a pathway to a different class of compounds. Alternatively, it can be displaced by other functional groups after conversion into a good leaving group, such as a tosylate or mesylate.

Modifications of the Ester Group: The ethyl ester functionality can be readily transformed into other functional groups. Hydrolysis of the ester, typically under basic conditions (saponification), yields the corresponding carboxylic acid. This transformation is often a key step in preparing the molecule for peptide coupling reactions.

The ester can also undergo transesterification in the presence of a different alcohol and a catalyst to yield a new ester. wikipedia.org Reduction of the ester group, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords the corresponding 1,3-amino alcohol. harvard.edu

A summary of potential chemical modifications is presented in the table below.

Functional GroupReaction TypeReagents and ConditionsProduct Functional Group
AminoN-ProtectionBoc-anhydride, baseBoc-protected amine
AminoN-ProtectionFmoc-Cl, baseFmoc-protected amine
HydroxylO-ProtectionTBDMS-Cl, imidazoleTBDMS ether
HydroxylO-ProtectionAcetic anhydride, pyridineAcetate ester
EsterHydrolysisNaOH, H₂O/EtOHCarboxylic acid
EsterReductionLiAlH₄, THFPrimary alcohol
EsterTransesterificationR'OH, acid or base catalystNew ester

Applications in Advanced Organic Synthesis

This compound, as a derivative of the non-proteinogenic amino acid α-methylserine, is a valuable chiral building block in advanced organic synthesis. Its trifunctional nature and the presence of a quaternary stereocenter make it a unique precursor for a variety of complex molecules.

Role as a Chiral Building Block for Nitrogen-Containing Heterocycles

The structural features of this compound make it an ideal starting material for the stereoselective synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

For instance, derivatives of α-methylserine can be utilized in the synthesis of oxazolines . The amino and hydroxyl groups can react with a carboxylic acid or its derivative under dehydrating conditions to form the oxazoline (B21484) ring. This transformation can be achieved using reagents like Deoxo-Fluor®. cam.ac.uk The resulting 4,4-disubstituted oxazolines are important chiral ligands in asymmetric catalysis and are also found in some natural products.

Similarly, by first converting the hydroxyl group to a thiol, the molecule can serve as a precursor for the synthesis of thiazolines , which are also significant in medicinal chemistry. General methods for thiazoline (B8809763) synthesis often involve the condensation of a β-amino thiol with a carboxylic acid derivative.

Furthermore, derivatives of this amino acid can be envisioned as precursors for the synthesis of lactams . For example, modification of the ester and hydroxyl groups could lead to a substrate suitable for an intramolecular cyclization to form a substituted piperidinone or other lactam structures.

HeterocycleKey Precursor FeatureGeneral Synthetic Approach
Oxazoline1,2-amino alcoholCyclization with a carboxylic acid derivative
Thiazoline1,2-amino thiolCyclization with a carboxylic acid derivative
LactamAmino and ester/acid groupsIntramolecular cyclization

Precursor in Complex Natural Product Synthesis

The α-methylserine scaffold is found within the structure of several complex natural products. Research has shown that α-methylserine is the biosynthetic precursor to the unusual 4-methyloxazoline moiety found in the nonribosomal peptides JBIR-34 and JBIR-35. nih.gov In the context of total synthesis, α-methylserine derivatives serve as crucial chiral building blocks for constructing these and other complex natural products.

Moreover, α-methylserine derivatives, such as Boc-α-methyl-d-serine-β-lactone, are versatile intermediates for the enantioselective synthesis of other non-natural amino acids like α-methylcysteine and lanthionine (B1674491) derivatives. acs.org These are then incorporated into the total synthesis of complex peptide natural products and their analogs. The α-methyl group in these building blocks often plays a key role in directing the stereochemical outcome of subsequent reactions.

Integration into Peptide Mimetics and Non-Natural Amino Acid Structures

The incorporation of α-methylated amino acids, such as α-methylserine, into peptides is a well-established strategy for creating peptide mimetics with enhanced properties. The α-methyl group restricts the conformational freedom of the peptide backbone, often inducing a helical conformation. nih.gov This can lead to peptides with increased metabolic stability, as the α-methylation can hinder enzymatic degradation.

This compound, after appropriate protection of the side-chain hydroxyl group and hydrolysis of the ester, can be used in solid-phase peptide synthesis to introduce an α-methylserine residue into a peptide sequence. The resulting peptide mimetics can exhibit improved biological activity and pharmacokinetic profiles compared to their natural counterparts. For example, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their helicity and cholesterol efflux potential. nih.gov

Furthermore, this compound serves as a precursor for the synthesis of a variety of other non-natural amino acids. bitesizebio.com The functional groups can be chemically manipulated to generate novel amino acid structures with unique side chains and stereochemistry, which are valuable tools in drug discovery and protein engineering.

Application AreaKey Structural FeatureResulting Advantage
Peptide Mimeticsα-Methyl groupConformational constraint, increased helicity, enhanced proteolytic stability
Non-Natural Amino AcidsTrifunctional scaffoldAccess to novel amino acid structures

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For Ethyl 2-amino-3-hydroxy-2-methylpropanoate (C6H13NO3), the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

An experimental HRMS measurement would be expected to yield a value extremely close to the calculated mass, confirming the elemental formula. The data is typically reported as the measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC6H13NO3
Monoisotopic Mass147.08954 u
Molecular Weight147.17 g/mol

Note: This table represents theoretical data. Experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through various NMR experiments, it is possible to map the connectivity of atoms and deduce the stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons of the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the methyl group at the alpha-carbon (a singlet), the methylene (B1212753) group protons adjacent to the hydroxyl group (diastereotopic protons that may appear as an AB quartet or two doublets), and the exchangeable protons of the amino and hydroxyl groups (broad singlets). The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and neighboring protons, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, six distinct carbon signals are expected: the carbonyl carbon of the ester, the quaternary alpha-carbon, the methylene carbon of the hydroxymethyl group, the methyl carbon at the alpha-position, and the two carbons of the ethyl ester group. The chemical shifts of these signals would provide crucial information about the functional groups present.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to establish the connectivity within the ethyl and 2-amino-3-hydroxy-2-methylpropanoyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure, such as the connection between the ethyl group and the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound As experimental data is not available, this table is a representation of expected shifts based on analogous structures and is for illustrative purposes only.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C=O - ~175
Cα(CH3) - ~60
CH2OH ~3.6 (d) ~68
Cα-CH3 ~1.3 (s) ~22
O-CH2-CH3 ~4.2 (q) ~61
O-CH2-CH3 ~1.2 (t) ~14
NH2 broad -

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3400 cm⁻¹), the N-H stretches of the primary amine (two sharp bands around 3300-3350 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch for the ester group (around 1730-1750 cm⁻¹).

Table 3: Expected FTIR Absorption Bands for this compound This table is a representation of expected absorption bands based on known functional group frequencies.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol) ~3400 (broad)
N-H (amine) ~3350, 3300 (two bands)
C-H (alkane) ~2850-3000
C=O (ester) ~1730-1750

Chromatographic Techniques for Purity Assessment and Profiling

The purity and profile of this compound, a serine derivative, can be meticulously assessed using a suite of advanced chromatographic techniques. These methodologies are crucial for both qualitative identification and quantitative analysis, ensuring the compound's quality and characterizing its volatile and non-volatile components.

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For a polar and non-volatile molecule like this compound, chemical derivatization is an essential prerequisite for GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative suitable for gas chromatographic separation.

Derivatization Strategies:

Common derivatization methods for amino acids and their esters involve:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed to replace active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Acylation/Esterification: The use of alkyl chloroformates, such as ethyl chloroformate, in the presence of an alcohol can derivatize both the amino and hydroxyl groups. This results in the formation of N-alkoxycarbonyl alkyl esters. Perfluorinated anhydrides (e.g., trifluoroacetic anhydride) in combination with perfluorinated alcohols are also utilized to create volatile derivatives.

Analytical Workflow:

A typical GC-MS analysis of derivatized this compound would involve the injection of the derivatized sample into the GC system. The separation of the derivative from other volatile components is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which provides a unique fragmentation pattern, allows for the definitive identification of the compound. For instance, the EI mass spectra of N-ethoxycarbonyl ethyl esters of amino acids often exhibit a characteristic loss of the ethoxycarbonyl group ([M-COOC2H5]+), which can be a key indicator for structural elucidation.

Hypothetical GC-MS Parameters for Derivatized this compound:

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Derivatization Reagent Ethyl Chloroformate / Ethanol (B145695)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Trace Volatile Analysis

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the rapid and sensitive detection of trace volatile organic compounds (VOCs). This method combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. While direct analysis of the non-volatile this compound is not feasible, GC-IMS can be employed to analyze volatile impurities or degradation products present in a sample.

Principle of Operation:

Application to this compound:

For the analysis of trace volatile compounds in a sample of this compound, a headspace sampling technique could be employed. This would involve heating the sample to release any volatile impurities into the headspace, which is then injected into the GC-IMS system. This approach would be particularly useful for identifying and quantifying trace amounts of residual solvents, by-products from synthesis, or volatile degradation products that could affect the compound's purity and stability.

Potential GC-IMS Parameters for Headspace Analysis:

ParameterValue
GC-IMS System FlavourSpec® or similar
GC Column MXT-5 or equivalent
Carrier Gas Nitrogen
Incubation Temperature 80 °C
Incubation Time 15 min
Injection Volume 500 µL (headspace)
IMS Drift Gas Nitrogen
Drift Tube Temperature 45 °C

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and enantiomeric separation of non-volatile compounds like this compound.

Purity Determination:

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Since this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC).

Enantiomeric Excess Determination:

The determination of enantiomeric excess is critical for chiral compounds. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of amino acid derivatives. The enantiomers are resolved into two distinct peaks, and the enantiomeric excess can be calculated from their respective peak areas.

Illustrative HPLC Parameters for Purity and Enantiomeric Analysis:

ParameterPurity Determination (RP-HPLC)Enantiomeric Excess (Chiral HPLC)
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)Chiralpak IA or similar (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acidIsocratic mixture of hexane (B92381) and isopropanol
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection UV at 254 nm (after derivatization) or ELSDUV at 220 nm
Derivatization (Purity) Pre-column derivatization with FMOC-Cl-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex mixtures. This technique utilizes sub-2 µm particle size columns, which allows for faster separations without compromising efficiency.

High-Throughput Analysis:

The primary advantage of UPLC-MS is its ability to perform high-throughput analysis. For this compound, this would enable the rapid screening of multiple samples for purity, stability, or for quantitative analysis in various matrices. Similar to HPLC, derivatization may be employed to enhance chromatographic performance and ionization efficiency in the mass spectrometer. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are known to produce stable derivatives with good reversed-phase and mass spectrometric properties. Alternatively, specialized columns designed for the analysis of underivatized amino acids can be used, simplifying sample preparation.

Mass Spectrometric Detection:

Coupling UPLC with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters. In positive ion mode, the protonated molecule [M+H]+ can be selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) mode is highly specific and allows for accurate quantification even in complex matrices.

Representative UPLC-MS Parameters for High-Throughput Analysis:

ParameterValue
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column CORTECS UPLC C18 (2.1 x 100 mm, 1.6 µm) or Intrada Amino Acid
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% to 95% B over 5 minutes
MS System Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C

Computational and Theoretical Studies of Ethyl 2 Amino 3 Hydroxy 2 Methylpropanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are currently no specific quantum chemical calculations, such as Density Functional Theory (DFT), published for Ethyl 2-amino-3-hydroxy-2-methylpropanoate. Such studies would be invaluable for understanding the molecule's electronic properties. DFT calculations could provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Data from DFT Calculations on this compound

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy2.1 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap8.6 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment2.5 DProvides insight into the molecule's polarity.

Note: The data in this table is illustrative and not based on actual published research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound are not available in the current body of scientific literature. MD simulations would be instrumental in exploring the conformational landscape of this flexible molecule. By simulating its movement over time, researchers could identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations in various solvents would reveal the nature and strength of intermolecular interactions, such as hydrogen bonding with solvent molecules. This is particularly relevant given the presence of amino and hydroxyl groups.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

There is no published research on the structure-activity relationships (SAR) of this compound using computational modeling. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, would require a dataset of analogous compounds with measured biological activities. Without such data and focused studies, the key structural features of this compound that might contribute to a specific biological effect remain unknown from a computational standpoint.

Predictive Modeling for Reaction Pathways and Stereoselectivity

Computational modeling to predict the reaction pathways and stereoselectivity involving this compound has not been reported. Theoretical chemistry can be a powerful tool to elucidate reaction mechanisms, identify transition states, and calculate activation energies. For a chiral molecule like this, computational models could also predict the stereochemical outcome of reactions, which is critical in the synthesis of stereochemically pure compounds. The absence of such studies means that any synthetic routes or potential reactions are understood only through experimental observations without theoretical underpinning.

Cheminformatics Approaches for Analog Design and Library Screening

There is no evidence of cheminformatics approaches being used for the design of analogs or the screening of chemical libraries based on the this compound scaffold. Cheminformatics tools could be employed to search for structurally similar compounds in large databases, to predict their properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and to design virtual libraries of novel analogs for further investigation. The lack of such studies indicates that the potential of this compound as a lead structure for drug discovery has not been computationally explored.

Exploration of Antimicrobial Properties

There is currently a significant gap in the scientific literature concerning the antimicrobial effects of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No specific studies detailing the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains were identified. Consequently, there is no data to populate a table on its minimum inhibitory concentrations (MIC) or zone of inhibition against common pathogenic bacteria.

Proposed Mechanisms of Antimicrobial Action at a Cellular Level

Without evidence of antimicrobial activity, there have been no proposed mechanisms of action at a cellular level for this compound. Research into how it might interact with bacterial cell walls, membranes, or intracellular processes is absent from the available scientific literature.

Studies on Anti-inflammatory Effects

Similar to its antimicrobial properties, the anti-inflammatory potential of this compound remains unexplored in published research.

Investigation of Modulatory Pathways in Inflammatory Responses

There are no available studies that investigate the modulatory effects of this compound on key inflammatory pathways, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Therefore, its ability to influence the production of pro-inflammatory mediators like prostaglandins and leukotrienes is unknown.

Elucidation of Potential Molecular Targets

As no anti-inflammatory activity has been reported, there has been no elucidation of potential molecular targets within the inflammatory cascade.

Role as an Amino Acid Derivative in Biochemical Pathways

This compound is structurally a derivative of the amino acid serine. Amino acid derivatives play a vast number of roles in biochemistry, acting as neurotransmitters, intermediates in metabolic pathways, and building blocks for larger molecules. However, the specific biochemical pathways in which this compound participates, or the enzymes it may interact with, have not been detailed in the accessible scientific literature. Its potential as a precursor or intermediate in the biosynthesis of other compounds remains a subject for future investigation.

An in-depth examination of the non-clinical research into the biochemical and biological activities of this compound reveals its potential significance in various scientific domains. This article focuses exclusively on the research-oriented investigations into this chemical compound, structured around its metabolic and cellular roles, screening for novel activities, and its prospective applications in agricultural and biotechnological research.

Advanced Research Perspectives and Future Directions for Ethyl 2 Amino 3 Hydroxy 2 Methylpropanoate

Development of Advanced Synthetic Methodologies for Enantiopure Forms

The synthesis of enantiomerically pure β-hydroxy-α-amino acids and their esters is a primary focus in organic chemistry, given their prevalence in natural products like antibiotics and their utility as precursors to valuable chiral molecules. acs.orgnih.gov Future research for producing enantiopure ethyl 2-amino-3-hydroxy-2-methylpropanoate will likely focus on refining existing catalytic asymmetric methods and developing novel ones that offer higher efficiency, selectivity, and scalability.

A particularly effective strategy is the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases, which constructs the 1,2-aminoalcohol functionality while creating two adjacent stereogenic centers in a single step. nih.gov Early attempts using phase-transfer catalysis yielded low diastereoselectivities and negligible enantiomeric excesses. acs.orgnih.gov However, significant progress has been made with the development of more sophisticated catalyst systems. For instance, a zinc-ProPhenol catalyzed direct asymmetric aldol reaction has been shown to produce syn β-hydroxy-α-amino esters with high yields and excellent levels of diastereo- and enantioselectivity. acs.org Another approach involves the nucleophilic addition of enolates from tricyclic iminolactones to aldehydes, which, after hydrolysis, yields β-hydroxy-α-amino acids with excellent enantiomeric excesses (99% ee). nih.gov

Future methodologies will likely leverage novel chiral ligands and catalysts to improve upon these results. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope will be a key objective. Furthermore, methods that provide access to all four possible diastereoisomers of the target molecule by tuning the catalyst or reaction conditions are highly sought after. researchgate.net

MethodologyCatalyst/Reagent SystemKey AdvantagesReported Selectivity
Asymmetric Aldol ReactionZinc-ProPhenol ComplexDirect C-C bond formation, high yieldGood to excellent diastereo- and enantioselectivity acs.org
Chiral Auxiliary ApproachTricyclic IminolactonesHigh efficiency and stereoselectivityUp to >25:1 dr; 99% ee nih.gov
Phase-Transfer CatalysisO'Donnell Cinchoninium ChlorideEarly catalytic approachLow diastereoselectivities and negligible ee acs.orgnih.gov
Brønsted Base CatalysisGlycine o-nitroanilide Schiff baseEnantio- and syn-selectiveHigh selectivity through hydrogen-bonding platform nih.gov

In-depth Characterization through Emerging Spectroscopic Techniques

The unambiguous assignment of the absolute configuration of chiral molecules like this compound is critical. While traditional methods exist, emerging spectroscopic techniques, particularly when combined with computational chemistry, offer powerful tools for in-depth characterization. researchgate.netnsf.gov

Vibrational Optical Activity (VOA) spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), is exceptionally sensitive to stereochemistry. researchgate.net The future of characterizing this compound will involve comparing experimentally measured VCD and ROA spectra with spectra calculated using ab initio density functional theory (DFT). researchgate.net This combination allows for the unambiguous assignment of the absolute configuration and can also provide detailed information about conformational populations in solution. researchgate.net

Another promising technique is Sum Frequency Generation (SFG) spectroscopy, which has been developed as a novel and highly sensitive probe for molecular chirality, even for monolayers of substances. nih.govresearchgate.net For molecules like amino acids, chiral SFG can be used to probe electronic and vibrational transitions, providing unique structural information. nih.gov Future research could apply electronic-vibrational double resonance SFG to study the vibrational spectrum and orientation of this compound at interfaces. nih.govresearchgate.net

TechniquePrincipleApplication for this compoundReference
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Unambiguous assignment of absolute configuration by comparing experimental and DFT-calculated spectra. researchgate.net
Raman Optical Activity (ROA)Small intensity difference in Raman scattering of right and left circularly polarized light.Complementary to VCD for stereochemical analysis, especially for complex molecules in solution. researchgate.net
Sum Frequency Generation (SFG)A second-order nonlinear optical process sensitive to interfaces and chirality.Probing the chirality and molecular orientation at surfaces and interfaces with high sensitivity. nih.govresearchgate.net
Computational SpectroscopyTheoretical calculation of spectra (e.g., using DFT).Essential for interpreting experimental VCD, ROA, and SFG spectra to determine structure and conformation. nsf.govyoutube.com

Mechanistic Studies of Biological Activities at a Molecular Level

While this compound is primarily a synthetic building block, its structural motif is present in numerous biologically active molecules. acs.orgnih.gov Future research must extend beyond synthesis to elucidate the molecular mechanisms through which derivatives of this compound exert their biological effects. Understanding these mechanisms is crucial for designing more potent and specific therapeutic agents.

This will involve identifying the specific biological targets (e.g., enzymes, receptors) with which these molecules interact. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to isolate and identify these targets. Once a target is identified, detailed structural biology studies using X-ray crystallography or cryo-electron microscopy can reveal the precise binding mode and interactions at the atomic level.

Furthermore, computational methods like molecular docking and molecular dynamics simulations will be indispensable for predicting binding affinities and exploring the dynamic behavior of the ligand-target complex. These in silico studies can guide the rational design of new analogs with improved activity and selectivity, providing a deeper understanding of the structure-activity relationship (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. stackwave.com For derivatives of this compound, these computational techniques offer powerful tools for predicting biological activity and designing novel compounds with desired properties. nih.gov

Deep learning models, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), can be trained on large datasets of molecules with known biological activities to predict the properties of new, untested compounds directly from their chemical structure. stanford.edu This approach can significantly accelerate the screening of virtual libraries, identifying promising candidates for synthesis and testing while reducing costs.

Moreover, generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be used for de novo drug design. nih.gov These models can learn the underlying patterns in chemical space and generate novel molecular structures, including new amino acid derivatives, that are optimized for specific biological activities and physicochemical properties. u-tokyo.ac.jp The integration of these AI/ML tools will enable a more efficient exploration of the vast chemical space around the core structure of this compound, leading to the rapid discovery of new functional molecules. stackwave.com

Exploration of New Applications in Specialized Chemical Fields

Beyond its role as a precursor in traditional medicinal chemistry, the unique structural and functional features of this compound open doors to applications in other specialized fields.

One promising area is in the synthesis of functionalized poly(ester amide)s (PEAs). nih.gov Incorporating α-amino acids into the backbone of degradable polymers can enhance biocompatibility and introduce pendant functional groups for further modification. researchgate.netacs.org The hydroxyl and amino groups on the molecule could be leveraged to create novel PEAs with tailored degradation profiles and mechanical properties for biomedical applications like tissue engineering and drug delivery systems. nih.govacs.org

Another potential application is in peptide chemistry. The incorporation of non-canonical amino acids, such as the β-hydroxy-α-amino acid core of this compound, into peptides can confer unique structural constraints and biological properties. nih.gov These modified peptides, or peptidomimetics, could exhibit enhanced stability against enzymatic degradation and improved pharmacological profiles. The ester functionality also serves as a protecting group for the carboxylic acid, a common strategy in peptide synthesis. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for Production

The future of chemical manufacturing is inextricably linked to the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact. For the production of this compound, this involves a shift towards biocatalysis and the use of environmentally benign solvents. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. mdpi.com Future research will focus on discovering and engineering enzymes for the enantioselective synthesis of this compound. For example, serine hydroxymethyltransferase has been used to catalyze the condensation of aldehydes with glycine to produce β-hydroxy-α-amino acids. google.com Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, represent a highly efficient strategy. mdpi.comresearchgate.net These "hydrogen-borrowing" cascades can convert simple starting materials like α-hydroxy acids into chiral α-amino acids with high conversion and enantioselectivity, generating minimal waste. mdpi.com

Green Solvents: Traditional peptide and organic synthesis often relies on toxic, petroleum-derived solvents like N,N-dimethylformamide (DMF). rsc.org A key research direction is the replacement of these solvents with greener alternatives. Studies have identified solvents like 2-Methyltetrahydrofuran (2-MeTHF) and propylene (B89431) carbonate as viable replacements that are less hazardous and can be derived from renewable resources. rsc.org Even nature-derived products like fruit peel extracts and vinegar are being explored as sustainable media for reactions like N-acetylation of amino acids. researchgate.net Adopting such solvents for the synthesis and modification of this compound would significantly reduce the environmental footprint of its production. nih.gov

Green ApproachExampleKey AdvantageReference
Enzymatic SynthesisReductive amination using amino acid dehydrogenases.High enantioselectivity, mild reaction conditions, aqueous media. mdpi.com
Multi-Enzyme CascadesOne-pot conversion of α-hydroxy acids to α-amino acids.Reduces purification steps, improves efficiency, redox-neutral. mdpi.com
Alternative SolventsPropylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF).Replaces toxic solvents like DMF, lower environmental impact. rsc.org
Bio-based SolventsVinegar, lemon juice, fruit peel extracts.Renewable, biodegradable, and non-toxic reaction media. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-amino-3-hydroxy-2-methylpropanoate, and how can reaction conditions be monitored experimentally?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as esterification of amino-hydroxy intermediates or condensation of ethyl esters with amino alcohols. For example, analogous compounds are synthesized via nucleophilic substitution or catalytic coupling, using reagents like ethyl bromoesters and amino alcohols under reflux conditions . Reaction monitoring is critical:

  • Thin-layer chromatography (TLC) is used to track reaction progress by spotting aliquots at intervals and visualizing functional group changes .
  • High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 0.96 minutes under SMD-TFA05 conditions) ensures purity .
  • Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (40–80°C) optimizes yield.

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:
X-ray crystallography provides unambiguous stereochemical assignments:

  • Data collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data (e.g., SHELX programs for structure solution and refinement) .
  • Software tools : Mercury CSD 2.0 enables visualization of crystal packing and hydrogen-bonding networks, critical for confirming hydroxyl and amino group orientations .
  • Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries to identify deviations >0.02 Å, indicating potential racemization or impurities .

Basic: Which analytical techniques are most effective for validating the purity and structural integrity of this compound?

Methodological Answer:

  • Mass spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 414 [M+H]+ for analogous esters) and fragmentation patterns to detect byproducts .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, hydroxyl signals at δ 5.2–5.5 ppm) .
  • Infrared spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurities:

  • Dose-response reevaluation : Test the compound at multiple concentrations (e.g., 1–100 µM) in enzymatic inhibition assays to confirm IC₅₀ consistency .
  • Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., hydrolyzed esters or oxidized amines) that may confound activity results .
  • Structural analogs : Compare activity with derivatives (e.g., cyclopropyl or trifluoromethyl variants) to isolate pharmacophore contributions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., ethyl bromoesters) .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal to prevent environmental release .

Advanced: What computational strategies predict the reactivity and metabolic stability of this compound?

Methodological Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, hydroxyl groups may act as hydrogen-bond donors .
  • Metabolic prediction tools : Use databases like PISTACHIO or REAXYS to simulate cytochrome P450-mediated oxidation pathways and identify labile positions (e.g., ester hydrolysis) .
  • Molecular docking : Dock the compound into enzyme active sites (e.g., hydrolases) to assess binding affinity and guide derivatization .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold modification : Synthesize derivatives with substituent variations (e.g., methyl → cyclopropyl or halogenated groups) to assess steric/electronic effects .
  • Biological testing : Use standardized assays (e.g., enzyme inhibition kinetics or cell viability assays) to quantify activity changes. For example, competitive vs. noncompetitive inhibition modes can be distinguished via Lineweaver-Burk plots .
  • Correlative analysis : Employ multivariate statistics (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.